4-Hydrazino-N-methylbenzenemethanesulfonamide

Description

The exact mass of the compound 4-Hydrazino-N-methylbenzenemethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydrazino-N-methylbenzenemethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-N-methylbenzenemethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODFXKLAFRYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905047 | |

| Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-29-0, 81880-96-8 | |

| Record name | 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65N0U1OCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4-Hydrazino-N-methylbenzenemethanesulfonamide chemical properties

An In-Depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: Properties, Synthesis, and Applications

Introduction

4-Hydrazino-N-methylbenzenemethanesulfonamide is a specialized organic compound that has garnered significant attention within the fields of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a valuable intermediate in the synthesis of complex therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role in drug discovery. The compound is most commonly handled as its more stable monohydrochloride salt.[2]

Physicochemical and Structural Properties

The structural characteristics of 4-Hydrazino-N-methylbenzenemethanesulfonamide are fundamental to its chemical behavior and utility. The presence of both a nucleophilic hydrazine group and a sulfonamide functional group dictates its reactivity profile.[1][2] The compound is typically a white to pale yellow crystalline solid.[][4]

Table 1: Physicochemical Properties of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 139272-29-0 | 88933-16-8 | [1][][5] |

| Molecular Formula | C₈H₁₃N₃O₂S | C₈H₁₄ClN₃O₂S | [6][7] |

| Molecular Weight | 215.27 g/mol | 251.73 g/mol | [][8] |

| Melting Point | Not specified | 170-173°C | [][4] |

| Boiling Point | 427.4°C (Predicted) | 448.8°C at 760 mmHg | [4][6] |

| Density | 1.356 g/cm³ (Predicted) | Not specified | [][6] |

| Appearance | Not specified | White to off-white/pale yellow solid | [] |

| Solubility | Not specified | Soluble in water | [2][4] |

Structural Identifiers:

-

IUPAC Name: 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide[7]

-

SMILES: CNS(=O)(=O)CC1=CC=C(C=C1)NN[7]

-

InChI Key: DZODFXKLAFRYEC-UHFFFAOYSA-N[7]

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride is a well-established process in organic chemistry, typically starting from 4-Amino-N-methylbenzenemethanesulfonamide. The core of this transformation involves a diazotization reaction followed by a reduction.

Causality in Synthetic Strategy

The choice of a two-step process—diazotization followed by reduction—is dictated by the need for regioselective introduction of the hydrazine group onto the aromatic ring. Direct hydrazinolysis is not a viable route. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack, but it is also thermally unstable.[1] This instability necessitates strict temperature control (0–5°C) throughout the diazotization and subsequent reduction steps to prevent decomposition and unwanted side reactions, such as hydrolysis, which would reduce the overall yield.[1] The use of stannous chloride as the reducing agent is a classic and effective method for converting diazonium salts to the corresponding hydrazines.

Detailed Synthesis Protocol

The following protocol is a representative method for the laboratory-scale synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride.[9]

Step 1: Diazotization of 4-Amino-N-methylbenzenemethanesulfonamide

-

Prepare a mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).

-

Cool the stirred mixture in an ice bath to maintain a temperature below 0°C.

-

Slowly add a pre-cooled solution of sodium nitrite (13.72 g) in water (160 ml) to the mixture. The rate of addition should be controlled to ensure the temperature does not exceed 0°C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes while maintaining the low temperature.

Step 2: Reduction to 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride

-

In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).

-

Slowly add the diazonium salt mixture from Step 1 to the cold stannous chloride solution. The temperature must be rigorously kept below 0°C during this addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over the course of one hour.

-

The product will precipitate as a solid.

Step 3: Isolation and Purification

-

Collect the solid precipitate by filtration.

-

Wash the collected solid thoroughly with diethyl ether (4 x 250 ml) to remove any organic impurities.

-

Dry the final product at 45°C to yield 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride as a white powder.[9]

-

Purity can be assessed by methods such as periodate titration.[9]

Caption: Synthesis workflow for 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl.

Reactivity, Stability, and Handling

The chemical reactivity of this compound is dominated by the hydrazine moiety, which is a potent nucleophile.[2] This reactivity is harnessed in subsequent synthetic steps, such as the Fischer indole synthesis, to construct more complex molecular frameworks.

Stability and Storage

Hydrazine derivatives are known to be susceptible to oxidation and decomposition.[1] Therefore, 4-Hydrazino-N-methylbenzenemethanesulfonamide and its hydrochloride salt should be stored in a dry, sealed container, preferably in a refrigerator and under an inert atmosphere like nitrogen to prolong shelf life.[4][10] The hydrochloride salt form offers enhanced stability compared to the free base, making it easier to handle and store.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all handling should be conducted in a well-ventilated laboratory fume hood.[4]

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of 4-Hydrazino-N-methylbenzenemethanesulfonamide is as a critical starting material in the synthesis of Sumatriptan, a medication used to treat migraine and cluster headaches.[1][12]

Role in Sumatriptan Synthesis

In the synthesis of Sumatriptan, the hydrazine compound is reacted with other reagents, such as 4,4-dimethoxy-N,N-dimethylbutanamine, often in the presence of a catalyst like a polyphosphate ester, to form the indole core of the drug.[12] This transformation leverages the nucleophilic nature of the hydrazine group to initiate the cyclization reaction that forms the indole ring system.

Caption: Role as a key intermediate in the synthesis of Sumatriptan.

Potential Biological Activities

Beyond its role as a synthetic intermediate, research into hydrazine derivatives suggests a broader potential for biological activity.[1] Studies on structurally related compounds have indicated promising anticancer properties. For example, a close derivative, 4-hydrazinylphenyl benzenesulfonate, has shown potent activity against breast cancer cell lines (MCF-7).[1] The proposed mechanism for such activity often involves the ability of the hydrazine group to form covalent bonds with nucleophilic sites on critical proteins and enzymes, thereby inhibiting their function.[1] Additionally, preliminary in vitro tests have suggested that this class of compounds may possess antimicrobial properties, potentially by disrupting bacterial metabolic pathways or cell wall synthesis.[1]

Conclusion

4-Hydrazino-N-methylbenzenemethanesulfonamide is a compound of significant utility in modern medicinal chemistry. While its primary value lies in its established role as a key building block for the anti-migraine drug Sumatriptan, the inherent reactivity of its hydrazine and sulfonamide functional groups points toward broader potential applications. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in the creation of novel therapeutic agents.

References

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

-

4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

-

4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

-

4-Hydrazinyl-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

CAS 88933-16-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

- Manufacturing method of sumatriptan. (n.d.). Google Patents.

-

4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 88933-16-8: Benzenemethanesulfonamide, 4-hydrazinyl-N-… [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt [lgcstandards.com]

- 6. 4-Hydrazino-N-methylbenzenemethanesulfonamide CAS#: 139272-29-0 [m.chemicalbook.com]

- 7. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | C8H13N3O2S | CID 7020764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochlo… [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. chemscene.com [chemscene.com]

- 11. 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | C8H14ClN3O2S | CID 14234263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: Molecular Structure, Synthesis, and Applications

This guide offers a comprehensive technical overview of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, physicochemical properties, synthetic pathways, and its role in the creation of therapeutic agents.

Core Molecular Structure and Physicochemical Profile

4-Hydrazino-N-methylbenzenemethanesulfonamide is an organic compound characterized by a benzenemethanesulfonamide backbone substituted with a hydrazino group.[1] The unique arrangement of a hydrazino moiety, a sulfonamide group, and an N-methyl substituent confers specific reactivity and properties that are leveraged in multi-step organic syntheses.

The molecular structure consists of a central benzene ring. A methanesulfonamide group (-CH₂SO₂NHCH₃) is attached to this ring, and a hydrazino group (-NHNH₂) is present at the para position (position 4) relative to the methanesulfonamide group. This specific substitution pattern is crucial for its intended reactivity in pharmaceutical manufacturing.

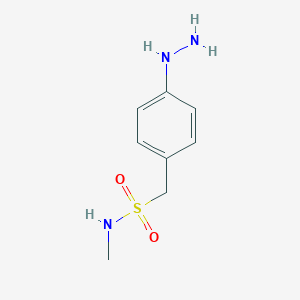

Molecular Diagram

Caption: 2D molecular structure of 4-Hydrazino-N-methylbenzenemethanesulfonamide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its commonly used hydrochloride salt.

| Property | Value (Base Compound) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₈H₁₃N₃O₂S | C₈H₁₄ClN₃O₂S | [2][3] |

| Molecular Weight | 215.28 g/mol | 251.73 g/mol | [2][4] |

| CAS Number | 139272-29-0 | 88933-16-8 | [2][3] |

| Appearance | White to light yellow crystalline powder | White powder | [5] |

| Melting Point | Not specified | 170-173°C | [] |

| Boiling Point | 427.4°C at 760 mmHg (predicted) | Not specified | [][] |

| Density | 1.356 g/cm³ (predicted) | Not specified | [][] |

| Solubility | Soluble in water and some organic solvents | Soluble in water | [5] |

| SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)NN | CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl | [2][] |

| InChI | InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3 | InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H | [2][] |

Synthesis Protocol: Formation of the Hydrochloride Salt

A common synthetic route to 4-Hydrazino-N-methylbenzenemethanesulfonamide involves the diazotization of the corresponding amine precursor followed by reduction. The resulting compound is often isolated as its hydrochloride salt to improve stability.[8]

Experimental Methodology

The following protocol outlines the synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride from 4-Amino-N-methylbenzenemethanesulfonamide.[8]

Step 1: Diazotization

-

Prepare a mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).

-

Cool the stirred mixture to a temperature not exceeding 0°C.

-

Slowly add a solution of sodium nitrite (13.72 g) in water (160 ml) to the cooled mixture, ensuring the temperature remains below 0°C.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

Step 2: Reduction

-

In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).

-

Slowly add the diazonium salt mixture from Step 1 to the cold stannous chloride solution, maintaining a temperature below 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature over the course of one hour.

Step 3: Isolation and Purification

-

Collect the resulting solid precipitate by filtration.

-

Wash the collected solid thoroughly with diethyl ether (4 x 250 ml).

-

Dry the solid at 45°C to yield the final product, 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, as a white powder.[8]

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | C8H13N3O2S | CID 7020764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | C8H14ClN3O2S | CID 14234263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochlo… [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 8. prepchem.com [prepchem.com]

4-Hydrazino-N-methylbenzenemethanesulfonamide CAS number 139272-29-0

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide (CAS: 139272-29-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydrazino-N-methylbenzenemethanesulfonamide is a specialized organic compound whose significance in the pharmaceutical industry far outweighs its general recognition. Primarily utilized as a critical starting material for the synthesis of Sumatriptan, a widely used medication for migraine and cluster headaches, this molecule's unique structural features—a reactive hydrazine group coupled with a sulfonamide moiety—also position it as a compound of interest for broader therapeutic applications. This guide provides a comprehensive technical overview of its chemical properties, established and theoretical synthesis protocols, its pivotal role in drug manufacturing, and emerging research into its potential anticancer and antimicrobial activities.

Introduction and Strategic Importance

4-Hydrazino-N-methylbenzenemethanesulfonamide, identified by CAS number 139272-29-0, is a cornerstone intermediate in pharmaceutical synthesis.[1] Its structure is a derivative of benzenemethanesulfonamide, a class of compounds extensively researched for diverse biological activities.[2] The strategic importance of this molecule is anchored in its hydrazine functional group (-NHNH2), which serves as a powerful nucleophile and a key reactant in the construction of heterocyclic systems, most notably the indole ring central to the structure of Sumatriptan.[3][4] Beyond this established role, the compound's structural elements are common in molecules investigated for enzyme inhibition, making it a subject of interest in medicinal chemistry.[5][]

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in synthesis and research. The properties of the free base and its commonly used hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 139272-29-0 | 88933-16-8 | [7][8][9] |

| Molecular Formula | C₈H₁₃N₃O₂S | C₈H₁₄ClN₃O₂S | [1][7][10] |

| Molecular Weight | 215.27 g/mol | 251.73 g/mol | [1][5][11] |

| Appearance | White to light yellow crystalline powder | White powder | [12][13] |

| Boiling Point (Predicted) | 427.4 ± 55.0 °C | Not Applicable | [1][7] |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ | Not Available | [7] |

| Solubility | Soluble in some organic solvents | Soluble in water, methanol, ethanol | [13][14] |

| InChI Key | DZODFXKLAFRYEC-UHFFFAOYSA-N | WZZPGBAXFSIKJJ-UHFFFAOYSA-N | [5][15] |

Synthesis and Manufacturing Protocols

The synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide is a multi-step process requiring precise control of reaction conditions. The most established route proceeds via the diazotization of an amino precursor, followed by reduction.

Caption: Key synthetic pathways to 4-Hydrazino-N-methylbenzenemethanesulfonamide.

Protocol 1: Synthesis via Diazotization and Reduction

This method is a well-documented and reliable laboratory-scale synthesis.[12] The causality behind the stringent temperature control is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

Materials:

-

4-Amino-N-methylbenzenemethanesulfonamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

Step-by-Step Methodology:

-

Preparation of Amine Slurry: In a reaction vessel, create a stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide (1.0 eq), water, and concentrated HCl. Cool this mixture to a temperature below 0°C using an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) to the amine slurry. The rate of addition must be carefully controlled to maintain the reaction temperature at or below 0°C. This step generates the unstable diazonium salt.

-

Preparation of Reducing Agent: In a separate vessel, dissolve stannous chloride dihydrate (approx. 4-5 eq) in concentrated HCl and cool the solution to below 0°C.

-

Reduction: Slowly add the diazonium salt mixture from Step 2 to the cold stannous chloride solution from Step 3. Again, the temperature must be rigorously maintained below 0°C to prevent side reactions and decomposition.

-

Isolation: Once the addition is complete, allow the mixture to warm to room temperature over approximately 1 hour. The resulting solid precipitate is the hydrochloride salt of the target compound.

-

Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove organic impurities, and dry under vacuum at a moderate temperature (e.g., 45°C) to yield the final product.[12]

Alternative Synthetic Routes

A speculative but chemically plausible route involves the partial reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[5] This pathway is attractive due to potentially cheaper starting materials. However, it presents a significant control challenge: the reduction must be halted at the hydrazine stage without proceeding to the more thermodynamically stable amine. Key variables to control this process include the choice of reducing agent (hydrazine hydrate is a possibility), the catalyst (Raney nickel is active but may promote over-reduction), and the solvent system.[5]

Core Application: The Fischer Indole Synthesis of Sumatriptan

The primary industrial application of 4-Hydrazino-N-methylbenzenemethanesulfonamide is as a key precursor in the synthesis of Sumatriptan. This transformation typically employs the Fischer indole synthesis, a classic organic reaction that forms an indole from a hydrazine and an aldehyde or ketone.

Caption: Simplified workflow for the synthesis of Sumatriptan.

In this process, 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride is reacted with a protected form of a 4-aminobutanal derivative, such as 4,4-dimethoxy-N,N-dimethylbutanamine.[4] This reaction first forms a hydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphate ester, induces an intramolecular electrophilic substitution (a[15][15]-sigmatropic rearrangement followed by elimination of ammonia) to construct the indole ring system, yielding Sumatriptan.[4]

Emerging Therapeutic and Research Applications

While its role in Sumatriptan synthesis is well-established, research indicates that the structural motifs within 4-Hydrazino-N-methylbenzenemethanesulfonamide hold potential for other therapeutic areas.

Anticancer Potential

The hydrazine functional group is known to be a pharmacophore in various anticancer agents. Research into derivatives of this compound has shown promising results. The biological activity is often attributed to the ability of the hydrazine group to form covalent bonds with nucleophilic sites on critical enzymes or proteins within cancer cells, leading to inhibition of their function.[5]

| Compound | Target Cell Line | IC₅₀ Value | Reference |

| 4-hydrazinylphenyl benzenesulfonate (Derivative) | MCF-7 (Breast Cancer) | ~9.32 nM | [5] |

| 4-Hydrazino-N-methylbenzenemethanesulfonamide | MCF-7 (Breast Cancer) | 0.5 µM | [5] |

One study highlighted that a close derivative exhibited nanomolar activity against the MCF-7 breast cancer cell line.[5] The presence of the N-methyl group has been noted as potentially crucial for enhancing antitumor efficacy, possibly by improving pharmacokinetic properties or optimizing the fit within a biological target.[5][16]

Caption: Conceptual mechanism of enzyme inhibition by a hydrazine-based compound.

Antimicrobial Properties

Preliminary in-vitro studies have suggested that 4-Hydrazino-N-methylbenzenemethanesulfonamide may possess antimicrobial properties.[5] The sulfonamide group itself is a classic antibacterial pharmacophore, famous since the discovery of Prontosil.[2] It is hypothesized that the compound could interfere with essential bacterial metabolic pathways or disrupt cell wall synthesis, though the precise mechanism requires further investigation.[5]

Analytical and Quality Control

Ensuring the purity and identity of 4-Hydrazino-N-methylbenzenemethanesulfonamide is critical for its use in GMP (Good Manufacturing Practice) environments.

-

Purity Assay: A classic and effective method for quantifying the hydrazine moiety is through periodate titration. In this assay, the hydrazine is oxidized by a known excess of periodate, and the remaining periodate is then back-titrated to determine the amount consumed, which directly correlates to the purity of the compound.[12]

-

Structural Confirmation: Standard spectroscopic methods are used to confirm the identity and structure of the synthesized material. These include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the chemical environment of all protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[17]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H (from hydrazine and sulfonamide), S=O, and C-N bonds.

-

Safety and Handling

As with all hydrazine derivatives, 4-Hydrazino-N-methylbenzenemethanesulfonamide requires careful handling due to potential toxicity and reactivity.[14]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Storage: Store in a cool, dry, and tightly sealed container away from oxidizing agents.[13]

Conclusion

4-Hydrazino-N-methylbenzenemethanesulfonamide is a pivotal molecule in modern pharmaceutical manufacturing, serving as an indispensable building block for the anti-migraine agent Sumatriptan. Its synthesis, while requiring careful control, is well-established. Beyond this primary role, its inherent chemical functionalities—the reactive hydrazine and the bioactive sulfonamide—mark it as a compound of significant interest for future drug discovery efforts, particularly in the fields of oncology and antimicrobials. This guide provides the foundational knowledge for researchers and developers to effectively utilize and explore the full potential of this versatile chemical intermediate.

References

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride . Molbase. [Link]

-

4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

-

4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride . ChemBK. [Link]

-

4-Hydrazinyl-N-methylbenzenemethanesulfonamide . PubChem. [Link]

- KR100566562B1 - Manufacturing method of sumatriptan.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles . ResearchGate. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics . National Institutes of Health (NIH). [Link]

Sources

- 1. Pharmaceutical and chemical intermediates,CAS#:139272-29-0,4-肼基-N-甲基苯甲磺酰胺,4-Hydrazino-N-methylbenzenemethanesulfonamide [en.chemfish.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochlor… [cymitquimica.com]

- 4. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 7. 4-Hydrazino-N-methylbenzenemethanesulfonamide CAS#: 139272-29-0 [m.chemicalbook.com]

- 8. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt [lgcstandards.com]

- 9. echemi.com [echemi.com]

- 10. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | C8H13N3O2S | CID 7020764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochlo… [cymitquimica.com]

- 12. prepchem.com [prepchem.com]

- 13. chembk.com [chembk.com]

- 14. CAS 139272-29-0: 4-Hydrazinyl-N-methylbenzenemethanesulfon… [cymitquimica.com]

- 15. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 17. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride Salt

Executive Summary: This document provides an in-depth technical overview of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride salt (CAS No: 88933-16-8). Primarily known as a critical synthesis intermediate in the pharmaceutical industry, its most prominent role is in the manufacturing of Sumatriptan, a widely used medication for migraine headaches.[1][2][3] This guide details its chemical and physical properties, provides a validated synthesis protocol, explores its applications, and outlines essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this compound for laboratory and industrial applications.

Chemical and Physical Properties

4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride is an organic compound characterized by a hydrazino group attached to a methyl-substituted benzenemethanesulfonamide core.[2] This structure is fundamental to its utility as a building block in more complex active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The core physicochemical properties are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 88933-16-8 | [1][4][5][6][7] |

| Molecular Formula | C₈H₁₄ClN₃O₂S | [4][5][6][8] |

| Molecular Weight | 251.73 g/mol | [1][4][5][6][7][8] |

| IUPAC Name | 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride | [5][7] |

| Synonyms | 4-Hydrazinyl-N-methylbenzenemethanesulfonamide HCl, GR 40918A, Sumatriptan sulphazine | [1][4] |

| Appearance | White powder to Pale Yellow Solid | [9][] |

| Melting Point | 170-173°C | [] |

| Boiling Point | 427.4°C at 760 mmHg | [] |

| Density | 1.356 g/cm³ | [] |

| SMILES | CNS(=O)(=O)Cc1ccc(NN)cc1.Cl | [1][6][7] |

| InChI Key | WZZPGBAXFSIKJJ-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification Protocol

The synthesis of this compound is a well-established process rooted in classical organic chemistry, involving the conversion of an aromatic amine to a hydrazine derivative. The most common route proceeds via a diazotization reaction followed by a controlled reduction.

Expertise & Causality: The choice of a two-step diazotization-reduction pathway is standard for synthesizing arylhydrazines from their corresponding anilines. The initial diazotization converts the primary amine into a diazonium salt, which is an excellent electrophile. Strict temperature control (below 0°C) is paramount because diazonium salts are notoriously unstable at higher temperatures and can decompose, drastically reducing the yield.[9] The subsequent reduction using stannous chloride is a reliable method to convert the diazonium group to the desired hydrazine functionality.[9]

Experimental Workflow: Synthesis

Sources

- 1. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochlor… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | C8H14ClN3O2S | CID 14234263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt [lgcstandards.com]

- 8. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: From Synthesis Intermediate to a Hypothesized Biological Effector

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a molecule of significant interest in pharmaceutical sciences. Primarily recognized as a critical starting material in the synthesis of the anti-migraine therapeutic, Sumatriptan, this document delves into the intricacies of its role in the Fischer indole synthesis. Beyond its established synthetic utility, this guide explores the hypothesized mechanism of action of 4-Hydrazino-N-methylbenzenemethanesulfonamide as a bioactive compound in its own right. Drawing upon the known pharmacological profiles of its constituent functional groups—the sulfonamide and the hydrazine moieties—we will propose potential pathways for its observed, albeit less studied, anticancer and antimicrobial properties. This whitepaper aims to serve as a definitive resource for researchers in drug discovery and development, providing both a solid foundation in its synthetic applications and a forward-looking perspective on its potential therapeutic mechanisms.

Introduction: A Molecule of Duality

4-Hydrazino-N-methylbenzenemethanesulfonamide, with the CAS number 139272-29-0, is a substituted aromatic hydrazine. Its molecular structure, characterized by a benzenemethanesulfonamide backbone with a hydrazino group at the para position and a methyl group on the sulfonamide nitrogen, underpins its chemical reactivity and potential biological activity.

| Property | Value |

| IUPAC Name | 4-hydrazinyl-N-methylbenzenemethanesulfonamide |

| Molecular Formula | C₈H₁₃N₃O₂S |

| Molecular Weight | 215.27 g/mol |

| Appearance | Pale yellow solid[] |

| Solubility | Soluble in water and some organic solvents (as hydrochloride salt)[2] |

While its fame is largely derived from its indispensable role in the synthesis of Sumatriptan, the presence of the reactive hydrazino group and the pharmacologically significant sulfonamide moiety suggests a broader biological potential that warrants deeper investigation.

Established Role: The Gateway to Sumatriptan

The primary industrial application of 4-Hydrazino-N-methylbenzenemethanesulfonamide is as a key precursor in the manufacture of Sumatriptan, a serotonin 5-HT₁ receptor agonist used in the treatment of migraine headaches.[2][3] The synthesis hinges on the classical Fischer indole synthesis, a robust method for creating the indole core of the drug.

The Fischer Indole Synthesis of Sumatriptan: A Step-by-Step Protocol

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole. In the case of Sumatriptan synthesis, 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride is reacted with a protected form of 4-aminobutanal.

Step 1: Formation of the Hydrazone The initial step is the condensation reaction between 4-Hydrazino-N-methylbenzenemethanesulfonamide and a suitable aldehyde, typically 4,4-dimethoxy-N,N-dimethylbutanamine, in an acidic medium to form the corresponding hydrazone.[4]

Step 2: Acid-Catalyzed Cyclization The formed hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution. A common catalyst for this step is a polyphosphoric acid ester in a solvent like chloroform.[4] This reaction proceeds via a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer.

Step 3: Aromatization and Formation of the Indole Ring Following the cyclization, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring system of Sumatriptan.

Step 4: Deprotection and Final Product Formation In some synthetic routes, a final deprotection step may be necessary to yield the active Sumatriptan molecule.

Caption: Fischer Indole Synthesis of Sumatriptan.

Hypothesized Mechanism of Action: A Tale of Two Moieties

While direct, in-depth studies on the mechanism of action of 4-Hydrazino-N-methylbenzenemethanesulfonamide are limited, its chemical structure allows for the formulation of a scientifically grounded hypothesis regarding its potential biological effects. This hypothesis is built upon the well-documented activities of its two key functional groups: the sulfonamide and the hydrazine.

The Sulfonamide Contribution: A Legacy of Therapeutic Versatility

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse mechanisms of action.

-

Antimicrobial Activity: The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides halt bacterial growth. It is plausible that 4-Hydrazino-N-methylbenzenemethanesulfonamide could exert a similar bacteriostatic effect.

-

Anticancer Activity: In the realm of oncology, sulfonamides exhibit a much broader range of mechanisms.[7][8][9] These include:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and tumorigenesis. Inhibition of CAs can lead to an acidic tumor microenvironment, which is detrimental to cancer cell survival.

-

Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[2][7]

-

Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][7]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or other pro-angiogenic factors, sulfonamides can disrupt the formation of new blood vessels that supply tumors with nutrients.[2][7]

-

Caption: Hypothesized Mechanisms of the Sulfonamide Moiety.

The Hydrazine Moiety: A Reactive Pharmacophore

The hydrazine group (-NHNH₂) is a highly reactive functional group that can participate in a variety of biological interactions. Its nucleophilic nature allows it to react with electrophilic species within cells, including enzyme cofactors and metabolic intermediates.[10]

-

Metabolic Activation and Covalent Modification: Hydrazine derivatives can be metabolized by cellular enzymes, such as cytochrome P450s, to form reactive intermediates like diazenes and free radicals.[11] These reactive species can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cytotoxicity. This is a plausible mechanism for both its potential anticancer and antimicrobial effects.

-

Enzyme Inhibition:

-

Monoamine Oxidase (MAO) Inhibition: Hydrazine is a well-known pharmacophore in a class of antidepressants known as MAO inhibitors. While there is no direct evidence, the structural similarity of 4-Hydrazino-N-methylbenzenemethanesulfonamide to known MAOIs suggests the possibility of MAO inhibition, which could have neurological implications.

-

Inhibition of Gluconeogenesis: Some hydrazine compounds, such as hydrazine sulfate, have been investigated for their ability to inhibit gluconeogenesis by targeting enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[12] This would deprive cancer cells of a key energy source.

-

-

Modulation of Inflammatory Pathways: Hydrazine sulfate has also been reported to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in cancer cachexia.[12]

Integrated Hypothesis: A Synergistic Effect

The potential biological activity of 4-Hydrazino-N-methylbenzenemethanesulfonamide likely arises from a synergistic or additive effect of its sulfonamide and hydrazine moieties. It is conceivable that the sulfonamide portion of the molecule could facilitate its transport into cells and binding to specific enzymes, while the hydrazine group acts as a reactive warhead, leading to irreversible inhibition or covalent modification of the target.

Future Directions and Conclusion

4-Hydrazino-N-methylbenzenemethanesulfonamide stands as a molecule with a well-defined role in pharmaceutical synthesis and a yet-to-be-fully-elucidated biological potential. While its importance as a precursor to Sumatriptan is undisputed, this guide puts forth a compelling, evidence-based hypothesis for its intrinsic bioactivity. Future research should focus on validating these hypothesized mechanisms through targeted enzymatic assays, cell-based studies, and preclinical models. Elucidating the specific molecular targets and signaling pathways affected by this compound could unlock new therapeutic applications for this versatile molecule and its derivatives.

References

- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75.

- Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 15(1), 63-81.

-

Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

- Božić, D. D., & Cvijetić, I. N. (2014). Antimicrobial sulfonamide drugs. Arhiv za farmaciju, 64(4), 235-251.

-

Wikipedia contributors. (2024, January 5). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

MSD Manual Professional Edition. (2023). Sulfonamides. Retrieved from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-9.

-

Abdel-Aziz, A. A., & El-Azab, A. S. (2010). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

- El-Sayad, K. A., Elmasry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.

-

Siteman Cancer Center. (2018, August 23). Hydrazine Sulfate (PDQ®)–Health Professional Version. Retrieved from [Link]

- Abbas, H. A. S., & Elsawi, A. E. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5818.

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]

-

National Cancer Institute. (2015, December 11). Hydrazine Sulfate. Retrieved from [Link]

-

Associates for Women's Medicine. (2018, August 23). Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI]. Retrieved from [Link]

- Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.

- Mondal, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(23), 2495–2501.

- Mondal, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin.

- Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(8), 1916.

- Kalgutkar, A. S., & Henne, K. R. (2000). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Drug Metabolism Reviews, 32(3-4), 335-360.

- Knoll Aktiengesellschaft. (2001). Processes for the preparation of sumatriptan and related compounds. (WO2001034561A1).

-

Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

- O'Hagan, D. (2012, May 7). Application of Bioisosteres in Drug Design. [PowerPoint slides].

- Mondal, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PubMed.

- HETEROCYCLES. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I .

- ResearchGate. (2008). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

-

Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- ResearchGate. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES.

Sources

- 2. eurekaselect.com [eurekaselect.com]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. siteman.wustl.edu [siteman.wustl.edu]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Hydrazino-N-methylbenzenemethanesulfonamide

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Hydrazino-N-methylbenzenemethanesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a theoretical overview to provide a practical framework for investigating the compound's mechanism of action. By dissecting its structural components—a reactive hydrazine moiety and a pharmacologically significant sulfonamide group—we identify and propose a strategic, multi-pronged approach to target validation. This guide details the scientific rationale and provides robust, step-by-step experimental protocols for assessing the compound's activity against three high-probability enzyme classes: Monoamine Oxidases (MAOs), Cyclooxygenases (COXs), and Carbonic Anhydrases (CAs). Furthermore, it includes validated methodologies for evaluating its broader cytotoxic and antimicrobial potential. Our objective is to equip research teams with the foundational knowledge and actionable protocols required to systematically uncover and validate the therapeutic promise of this compound.

Introduction: Deconstructing the Therapeutic Hypothesis

4-Hydrazino-N-methylbenzenemethanesulfonamide is an organic compound whose therapeutic potential is largely unexplored in publicly available literature. However, a detailed analysis of its chemical architecture allows for the formulation of a strong, evidence-based hypothesis regarding its likely biological targets. The molecule can be deconstructed into two key pharmacophores:

-

The Hydrazine Moiety (-NHNH₂): This functional group is a well-known structural alert in medicinal chemistry, recognized for its ability to act as a potent, often irreversible, inhibitor of enzymes, particularly those with a flavin cofactor.[1] Hydrazine derivatives have a long history as pharmaceuticals, most notably as Monoamine Oxidase Inhibitors (MAOIs).[1] The nucleophilicity of the terminal nitrogen and its capacity to undergo oxidative activation make it a prime candidate for covalent or tight-binding interactions within an enzyme's active site.

-

The Benzenesulfonamide Moiety (-SO₂NH-): The sulfonamide group is a cornerstone of modern pharmacology. It is the defining feature of several major drug classes, including antibacterial agents, diuretics, and, most relevant to this investigation, inhibitors of zinc-containing metalloenzymes like Carbonic Anhydrases (CAs).[2][3][4] The sulfonamide's ability to coordinate with the zinc ion in the active site of CAs is a well-established mechanism of inhibition.[2][3] Additionally, sulfonamide derivatives have been successfully developed as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[5][6]

This dual-pharmacophore structure suggests that 4-Hydrazino-N-methylbenzenemethanesulfonamide is not a random chemical entity but a molecule primed for specific biological interactions. This guide, therefore, proposes a logical and systematic investigation into its potential as an inhibitor of MAOs, CAs, and COXs, alongside broader screening for anticancer and antimicrobial effects.

Compound Profile

For clarity and accurate experimental design, the key identifiers and properties of the compound are summarized below. Note the distinction between the free base and its commonly used hydrochloride salt.

| Property | 4-Hydrazino-N-methylbenzenemethanesulfonamide (Free Base) | 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl (Salt) |

| Synonyms | N-Methyl-4-diazanylsulfabenzamide, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide | N-Methyl-4-diazanyltoluenesulfamine hydrochloride |

| CAS Number | 139272-29-0[2] | 88933-16-8[3] |

| Molecular Formula | C₈H₁₃N₃O₂S[2] | C₈H₁₄ClN₃O₂S[3] |

| Molecular Weight | 215.28 g/mol [2] | 251.73 g/mol [3] |

| Appearance | (Predicted) Solid | White to light yellow crystalline powder[1] |

| Solubility | (Predicted) Soluble in organic solvents | Soluble in water, methanol, and ethanol[1] |

This data is compiled from multiple sources for comprehensive reference.[1][2][3][7]

Proposed Primary Therapeutic Targets & Investigative Pathways

Based on the structural analysis, a logical starting point for the investigation is to screen the compound against the following enzyme families. The subsequent sections will provide detailed protocols for these investigations.

Caption: Proposed investigative pathways for 4-Hydrazino-N-methylbenzenemethanesulfonamide.

Target Validation Protocol: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Their inhibition can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases.[1][8] Hydrazine-based compounds, such as phenelzine and isocarboxazid, are classic irreversible MAO inhibitors.[1] They are thought to form a stable covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[9] The presence of the hydrazine group in our target compound makes MAO-A and MAO-B prime therapeutic targets.

Experimental Workflow: Fluorometric MAO Inhibition Assay

This protocol is designed for a 96-well plate format, enabling efficient screening and IC₅₀ determination. The assay principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified. A reduction in the rate of fluorescence increase indicates MAO inhibition.[10]

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Step-by-Step Protocol

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]

-

Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[10]

-

Fluorogenic Probe: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

-

Test Compound: 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Causality: All reagents are prepared in the MAO Assay Buffer to maintain optimal pH and ionic strength for enzyme activity.

-

Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of MAO-A or MAO-B enzyme in cold Assay Buffer immediately before use. The concentration should be optimized to yield a robust linear reaction rate during the assay period.

-

-

Assay Plate Setup:

-

Causality: Setting up controls is critical for data validation. The "No Inhibitor" control represents 100% enzyme activity, while the "Blank" corrects for background fluorescence.

-

To appropriate wells, add 50 µL of Assay Buffer.

-

Add 20 µL of the diluted test compound, positive control, or vehicle (for 100% activity control).

-

Add 10 µL of the MAO enzyme working solution to all wells except the blank wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

-

-

Reaction Initiation and Measurement:

-

Causality: The reaction is initiated by adding a substrate-probe mixture. A kinetic read is essential to measure the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

-

Prepare a 2X Reaction Mix containing Amplex® Red, HRP, and the MAO substrate in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the 2X Reaction Mix to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 20-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Target Validation Protocol: Carbonic Anhydrase (CA) Inhibition

Scientific Rationale

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[11] The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[2][4] The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide and blocking catalytic activity. The benzenesulfonamide core of our target compound makes various CA isoforms, particularly the well-studied CA-II (cytosolic) and the tumor-associated CA-IX (transmembrane), highly probable targets.

Experimental Workflow: Colorimetric CA Inhibition Assay

This assay is based on the esterase activity of CAs. The enzyme can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at ~405 nm. The rate of color development is proportional to CA activity, and its reduction in the presence of the test compound indicates inhibition.

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

-

Human Carbonic Anhydrase II (or other desired isoforms)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Positive Control: Acetazolamide

-

Test Compound: 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Causality: The substrate p-NPA is often dissolved in a water-miscible organic solvent like acetonitrile or DMSO due to its limited aqueous solubility. The final solvent concentration must be controlled across all wells.

-

Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile.

-

Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer (with a small, consistent amount of DMSO if needed for solubility).

-

Prepare a working solution of CA enzyme in cold Assay Buffer.

-

-

Assay Plate Setup (Total volume: 200 µL):

-

Causality: The plate is set up to include blanks (no enzyme) to subtract the rate of non-enzymatic substrate hydrolysis, ensuring the measured activity is solely from the CA enzyme.

-

Blank Wells: Add 180 µL of Assay Buffer.

-

Control & Test Wells: Add 160 µL of Assay Buffer.

-

Add 2 µL of the appropriate test compound dilution, positive control, or vehicle to the Control and Test wells.

-

Add 20 µL of the CA working solution to all wells except the Blank wells.

-

Mix and pre-incubate at room temperature for 10 minutes to facilitate inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Causality: The reaction is started by adding the substrate. An immediate kinetic read captures the initial, linear phase of the reaction, providing the most accurate measurement of inhibition.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

-

Correct the rates of the Control and Test wells by subtracting the average rate of the Blank wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Corrected Rate_inhibitor / Corrected Rate_control)] * 100

-

Plot the % Inhibition vs. log[Inhibitor] and fit the data to determine the IC₅₀ value.

-

Target Validation Protocol: Cyclooxygenase (COX) Inhibition

Scientific Rationale

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A number of selective COX-2 inhibitors, such as celecoxib, are diaryl heterocycles containing a sulfonamide or sulfone moiety.[5] This structural precedent suggests that 4-Hydrazino-N-methylbenzenemethanesulfonamide could potentially exhibit inhibitory activity against COX enzymes, with a possibility of selectivity for COX-2.

Experimental Workflow: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX. The initial product of the COX reaction, Prostaglandin G2 (PGG2), is reduced to PGH2 by the peroxidase function of the enzyme. This assay uses a fluorometric probe that acts as a co-substrate in this reduction, generating a fluorescent product. Inhibitors of the cyclooxygenase activity will prevent the formation of PGG2, thereby decreasing the rate of fluorescence generation.

Caption: Workflow for the fluorometric cyclooxygenase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

-

Ovine COX-1 and Human Recombinant COX-2

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme Cofactor

-

Arachidonic Acid (Substrate)

-

Fluorometric COX Probe

-

Positive Control: Celecoxib (COX-2 selective) or Indomethacin (non-selective)

-

Test Compound: 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Causality: Heme is a required cofactor for COX peroxidase activity and must be included in the reaction buffer. Arachidonic acid is prepared in an alkaline solution and added last, as the acidic form is the substrate and its addition will initiate the reaction.

-

Prepare working solutions of COX-1 and COX-2 in cold Assay Buffer containing heme.

-

Prepare serial dilutions of the test compound and controls.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Plate Setup (Total volume ~200 µL):

-

Causality: Separate assays are run for COX-1 and COX-2 to determine isoform selectivity, a critical parameter for modern anti-inflammatory drug candidates.

-

To appropriate wells, add 150 µL Assay Buffer and 10 µL Heme.

-

Add 10 µL of the appropriate test compound dilution, positive control, or vehicle.

-

Add 10 µL of either the COX-1 or COX-2 working solution.

-

Add 10 µL of the fluorometric probe.

-

Mix and incubate for 5-10 minutes at 25°C.

-

-

Reaction Initiation and Measurement:

-

Causality: The reaction is highly temperature-sensitive; maintaining a constant 25°C is crucial for reproducible results.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution.

-

Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well.

-

Determine the % Inhibition for each concentration relative to the vehicle control.

-

Calculate the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Broad Bioactivity Screening Protocols

In parallel with specific target validation, it is prudent to assess the compound's broader biological effects. The following protocols provide standardized methods for evaluating general anticancer and antimicrobial activity.

Anticancer Activity: Cell Viability Assay

Scientific Rationale: Many compounds with enzyme-inhibiting properties exhibit anticancer effects. For instance, inhibiting tumor-associated enzymes like CA-IX can disrupt the tumor microenvironment, while other mechanisms might induce apoptosis or cell cycle arrest. A cell viability assay is a fundamental first step to determine if the compound has cytotoxic or cytostatic effects on cancer cells. The MCF-7 breast cancer cell line is a common and well-characterized model for initial screening.[2]

Protocol: PrestoBlue™ Cell Viability Assay This assay uses the redox indicator resazurin, which is reduced by metabolically active (i.e., viable) cells to the fluorescent product resorufin. A decrease in fluorescence indicates a loss of cell viability.

Procedure Outline:

-

Cell Culture: Plate MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (negative) and a known cytotoxic drug (positive) controls.

-

Assay:

-

Add PrestoBlue™ reagent (typically 10% of the culture volume) to each well.

-

Incubate at 37°C for 1-3 hours.

-

Read fluorescence (Ex/Em ~560/590 nm).

-

-

Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: The sulfonamide moiety is the basis for sulfa drugs, the first class of synthetic antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of this moiety in the target compound warrants an investigation into its antimicrobial properties.

Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure Outline:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli for Gram-negative, S. aureus for Gram-positive) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Forward Outlook

4-Hydrazino-N-methylbenzenemethanesulfonamide presents a compelling case for therapeutic investigation, rooted in the established pharmacological activities of its constituent hydrazine and sulfonamide moieties. The experimental pathways detailed in this guide provide a rigorous and logical framework for systematically evaluating its potential as an inhibitor of monoamine oxidases, carbonic anhydrases, and cyclooxygenases. By employing the provided step-by-step protocols, research teams can generate the robust, quantitative data necessary to validate these primary targets, uncover potential anticancer or antimicrobial properties, and ultimately define the compound's therapeutic profile. The successful identification of a primary target will pave the way for subsequent mechanism of action studies, structure-activity relationship (SAR) optimization, and preclinical development.

References

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1939. Available at: [Link]

-

Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 126-132. Available at: [Link]

-

Supuran, C. T., et al. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 43(18), 3476-3483. Available at: [Link]

-

PubChem. (n.d.). 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. Retrieved January 14, 2026, from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 14, 2026, from [Link]

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action. Retrieved January 14, 2026, from [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Available at: [Link]

-

Özen, T., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(20), 3780. Available at: [Link]

-

ChemBK. (2024). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. Retrieved January 14, 2026, from [Link]

-

Muntingh, G. L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SAFP, 53(1), 28-31. Available at: [Link]

-

Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226873. Available at: [Link]

-

Supuran, C. T. (2007). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 7(2), 167-172. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochlo… [cymitquimica.com]

- 5. 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | C8H14ClN3O2S | CID 14234263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydrazino-N-methylbenzenemethanesulfonamide CAS#: 139272-29-0 [m.chemicalbook.com]

- 7. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | C8H13N3O2S | CID 7020764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt [lgcstandards.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: From Serendipitous Discovery to a Scaffold of Therapeutic Potential